1-(4-アミノメチルベンジル)ピロリジン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

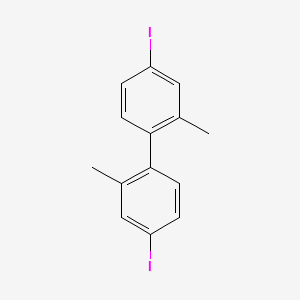

“1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one” is a chemical compound with the molecular formula C12H16N2O . It is also known as 1-[4-(Aminomethyl)benzyl]-4-piperidinol .

Molecular Structure Analysis

The molecular structure of “1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one” consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .科学的研究の応用

高分子免疫薬送達

この化合物は、高分子免疫薬送達システムの開発に使用されてきました . 可逆的付加−開裂連鎖移動(RAFT)重合は、様々なポリマー−薬物複合体のための生体適合性があり機能的な高分子種にアクセスすることができます . この化合物は、自己脱離リンカーを利用して遊離アミンを介してポリマースケフォールドに架橋することができ、細胞内豊富に存在するグルタチオンによって細胞内への内在化後に痕跡なく再び放出されます .

Toll様受容体アゴニスト

この化合物は、強力なToll様受容体(TLR)7およびTLR8アゴニストです . TLRは、自然免疫系の強力な活性化因子であり、ワクチンアジュバントおよび抗癌免疫療法として有望です . この化合物は、50nmサイズの分解可能なポリマーナノゲルに共有結合すると、インビトロで培養した樹状細胞におけるTLR7/8を活性化させるアゴニストの効力を保持します .

リンパ節に焦点を当てた免疫活性化

この化合物は、リンパ節に焦点を当てた免疫活性化のためのpH分解可能なイミダゾキノリンリガンド化ナノゲルの開発に使用されてきました . ナノゲルは、全身の炎症を劇的に軽減しながら、ドレナージリンパ節にインビボでの免疫活性化を集中させます .

ワクチンアジュバント

この化合物は、ワクチン接種のアジュバントとして集中的に調査されています . 可溶性TLR7/8アゴニストと比較して、この化合物はナノゲルにリガンド化されると、結核抗原に対する優れた抗体およびT細胞応答を誘導します .

抗癌免疫療法

この化合物は、抗癌免疫療法における可能性についても研究されています . この化合物は、ナノゲルに共有結合すると、抗原提示細胞を活性化し、続いて抗原特異的なT細胞およびB細胞の免疫応答を開始することができます .

ポリ-(ノルボルネン)系ナノゲルの合成

この化合物は、ポリ-(ノルボルネン)系酸分解性ナノゲルの合成に使用されてきました . 無傷のナノゲルは十分なTLR7/8受容体刺激を引き起こしますが、分解された形の可溶性化合物結合ポリ(ノルボルネン)鎖はTLR7/8をほとんど活性化しません .

作用機序

Target of Action

The primary target of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one, also known as IMDQ, is the Toll-like receptor (TLR) 7/8 . TLRs are a type of pattern recognition receptor (PRR) that play a crucial role in the innate immune system. They recognize molecules that are broadly shared by pathogens but distinguishable from host molecules, collectively referred to as pathogen-associated molecular patterns (PAMPs).

Mode of Action

IMDQ interacts with TLR7/8, leading to the activation of these receptors . The activation of TLRs triggers a cascade of immune responses, including the production of cytokines, which are signaling molecules that modulate the immune system. This interaction results in localized immune activation .

Biochemical Pathways

Upon activation of TLR7/8, a series of downstream effects occur. These include the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the production of pro-inflammatory cytokines, chemokines, and interferons, which play a vital role in immune response .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be significantly improved when it’s incorporated into a suitable delivery system, such as a nanogel .

Result of Action

The activation of TLR7/8 by IMDQ leads to a robust immune response. This includes the activation of antigen-specific T and B cells, which outperform mixtures of individual components . The immune response can lead to the growth reduction of different tumors expressing ovalbumin intracellularly or on their surface .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IMDQ. For instance, the acidic tumor microenvironment can trigger the disintegration of IMDQ-loaded nanogels, leading to deep tumor penetration and on-demand drug release . Additionally, the presence of intracellularly abundant glutathione (GSH) can trigger the release of IMDQ from the polymer scaffold .

生化学分析

Biochemical Properties

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Toll-like receptors (TLRs), particularly TLR7 and TLR8 . These interactions are significant as they can modulate immune responses. The compound’s interaction with these receptors involves binding to specific sites, leading to the activation of downstream signaling pathways that result in immune activation.

Cellular Effects

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in dendritic cells, the compound activates TLR7/8, leading to the production of cytokines and other immune mediators . This activation enhances the immune response, making it a potential candidate for immunotherapy applications.

Molecular Mechanism

The molecular mechanism of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to TLR7/8, leading to the activation of these receptors . This activation triggers a cascade of signaling events, including the activation of NF-κB and other transcription factors, which ultimately result in the production of pro-inflammatory cytokines and other immune mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound retains its activity over a specific period, but its potency may decrease due to degradation . Long-term exposure to the compound can lead to sustained immune activation, which is beneficial for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound effectively activates immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, including systemic inflammation and toxicity. Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolism involves its conversion into active metabolites that retain its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.

Transport and Distribution

The transport and distribution of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a significant role in its localization, ensuring that it reaches the appropriate cellular sites to modulate immune responses effectively.

特性

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-8-10-3-5-11(6-4-10)9-14-7-1-2-12(14)15/h3-6H,1-2,7-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTRFBASHRQLSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588489 |

Source

|

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953752-30-2 |

Source

|

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)

![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)